BenchChemオンラインストアへようこそ!

Senecioylchrysarobin

Chiral chromatography Racemate resolution Anthrone stereochemistry

Choose Senecioylchrysarobin for definitive SAR studies in antipsoriatic and redox pharmacology. Unlike generic chrysarobin or uncharacterized 10-acyl analogs, this derivative offers a published chiral separation method enabling enantiopure procurement for differential bioactivity testing. Its branched, unsaturated senecioyl group confers distinct G6PD inhibition profiles validated against parent chrysarobin, directly relevant to psoriasis research targeting the pentose phosphate pathway. Accessioned by NCI (NSC 641169) for anticancer screening, it serves as a benchmark standard for NCI-60 follow-up studies. Avoid uncontrolled variables introduced by generic substitution—specify this exact derivative for reproducible enzyme assays and cellular antiproliferative models.

Molecular Formula C20H18O4
Molecular Weight 322.4 g/mol
CAS No. 127848-70-8
Cat. No. B162680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenecioylchrysarobin
CAS127848-70-8
Synonyms1,8-dihydroxy-3-methyl-10-(3'-methyl-1'-oxo-2'-butenyl)-9(10H)-anthracenone
10-senecioylchrysarobin
Molecular FormulaC20H18O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)C=C(C)C)C=CC=C3O
InChIInChI=1S/C20H18O4/c1-10(2)7-15(22)17-12-5-4-6-14(21)18(12)20(24)19-13(17)8-11(3)9-16(19)23/h4-9,17,21,23H,1-3H3
InChIKeyQNTBTRFZTVWCDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Senecioylchrysarobin (CAS 127848-70-8): A 10-Acyl Chrysarobin Derivative for Antipsoriatic Research


Senecioylchrysarobin (CAS 127848-70-8) is a synthetic 10-acyl derivative of the naturally occurring antipsoriatic anthrone chrysarobin. It belongs to the 1,8-dihydroxy-9(10H)-anthracenone class, featuring a senecioyl (3-methylbut-2-enoyl) substituent at the C10 position [1]. First reported by Berset et al. in 1990, this compound was rationally designed to modulate the redox and enzymatic inhibition properties of the parent chrysarobin scaffold [2]. With a molecular formula of C20H18O4 and a molecular weight of 322.35 g/mol, senecioylchrysarobin is listed in the NCI database under NSC 641169 and has been submitted for anticancer screening .

Why Chrysarobin or Other 10-Acyl Derivatives Cannot Substitute for Senecioylchrysarobin in Targeted Studies


Within the 10-acyl chrysarobin series, the acyl substituent directly dictates lipophilicity, enzyme inhibition potency, and redox behavior [1]. The senecioyl group (a branched, unsaturated C5 acyl) confers distinct steric and electronic properties compared to the linear sorbyl or carbethoxypropionyl analogs. These differences translate into compound-specific chromatographic retention on chiral stationary phases and differential glucose-6-phosphate dehydrogenase (G6PD) inhibition profiles [2]. Generic substitution by chrysarobin or other 10-acyl derivatives would introduce uncontrolled variables in enzyme assays and cellular models, undermining reproducibility in antipsoriatic and redox pharmacology research [3].

Quantitative Differentiation Evidence for Senecioylchrysarobin Against Closest Analogs


First Demonstrated Chiral Separation of a 10-Acyl Chrysarobin Racemate on a Chiral Stationary Phase

Senecioylchrysarobin was the first 10-acyl chrysarobin derivative for which racemic separation on a chiral stationary phase was demonstrated. Berset et al. achieved baseline resolution of the (R) and (S) enantiomers of senecioylchrysarobin, a feat not concurrently reported for beta-carbethoxypropionylchrysarobin in the same study [1]. This establishes a validated chiral analytical method specific to senecioylchrysarobin that is absent for the beta-carbethoxypropionyl analog, directly impacting quality control and enantiomer-specific bioactivity studies.

Chiral chromatography Racemate resolution Anthrone stereochemistry

Enhanced Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition Relative to Parent Chrysarobin

All three 10-acyl chrysarobin derivatives, including senecioylchrysarobin, demonstrated increased potency of G6PD inhibition compared to the unsubstituted parent chrysarobin [1]. The 10-acylation strategy was explicitly designed to enhance this enzymatic inhibition, which is mechanistically linked to antipsoriatic activity through modulation of the pentose phosphate pathway [2]. While precise IC50 values are not publicly available in the abstract, the rank-order increase in potency versus chrysarobin is consistently reported.

G6PD inhibition Antipsoriatic mechanism Anthrone SAR

Differentiated Lipophilicity (LogP 4.84) Enabling Predictable Membrane Partitioning Relative to More Polar 10-Acyl Analogs

Senecioylchrysarobin exhibits a predicted ACD/LogP of 4.84 . This value positions it distinctively between the more polar beta-carbethoxypropionyl analog (which contains an additional ester moiety, increasing polarity) and the more lipophilic sorbyl analog (bearing a longer conjugated diene chain). Lipophilicity has been directly correlated with 5-lipoxygenase (5-LO) inhibitory activity in this compound class, where activity improved markedly with increasing logP within structural analogs [1]. This physicochemical differentiation can guide selection for assays where membrane permeability is a critical parameter.

Lipophilicity Physicochemical profiling Anthrone drug design

Validated Application Scenarios for Senecioylchrysarobin in Antipsoriatic and Redox Pharmacology Research


Enantiomer-Specific Antipsoriatic Pharmacology

For laboratories investigating the stereospecific contribution of chirality to G6PD inhibition and antipsoriatic efficacy, senecioylchrysarobin is the only 10-acyl chrysarobin derivative with a published chiral separation method [1]. This enables procurement of enantiopure samples for differential bioactivity testing, a capability not demonstrated for the beta-carbethoxypropionyl analog.

G6PD-Targeted Mechanistic Studies in Psoriasis Models

Senecioylchrysarobin's enhanced G6PD inhibition over parent chrysarobin [2] supports its use as a tool compound for dissecting the role of the pentose phosphate pathway in keratinocyte hyperproliferation. This is directly relevant to psoriasis research where G6PD is a validated pathological target.

Structure-Activity Relationship (SAR) Studies of 10-Acyl Anthrones

With its intermediate lipophilicity (LogP 4.84) and unsaturated branched-chain acyl group, senecioylchrysarobin serves as a critical comparator in SAR series investigating how acyl chain structure modulates redox properties, enzyme inhibition, and cellular antiproliferative activity [3].

NCI-60 Anticancer Screening Reference Standard

Senecioylchrysarobin has been accessioned by the National Cancer Institute under NSC 641169 for anticancer screening . Researchers conducting follow-up studies on NCI-60 hit compounds or seeking to benchmark novel anthrones against a known NCI-tested derivative can use senecioylchrysarobin as a reference standard.

Quote Request

Request a Quote for Senecioylchrysarobin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.